molecular formula C14H13ClN4O2 B5549705 1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one

1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one

Cat. No.: B5549705
M. Wt: 304.73 g/mol
InChI Key: VLGZWELNELYBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is 304.0727034 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, they developed pharmacophore models and conducted comparative molecular field analysis (CoMFA) to understand the binding interactions and activity of cannabinoid receptor ligands (Shim et al., 2002).

Antibacterial and Biofilm Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed potent antibacterial efficacies and biofilm inhibition activities against several bacterial strains, outperforming the reference drug Ciprofloxacin in some cases. The study highlighted the potential of these compounds as new antibacterial agents and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Synthesis and Structural Characterization

Lv, Ding, and Zhao (2013) reported the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety. These compounds were analyzed using IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, contributing to the understanding of their structural and potential pharmacological properties (Lv, Ding, & Zhao, 2013).

Antimicrobial and Anticonvulsant Activities

Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives with antimicrobial activities evaluated against bacterial and fungal strains. These compounds displayed promising antimicrobial properties, highlighting their potential as therapeutic agents (Patil et al., 2021).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-10-2-1-3-11(8-10)19-7-6-18(9-13(19)20)14(21)12-4-5-16-17-12/h1-5,8H,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGZWELNELYBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.